3-Bromo-7-nitroquinolina

Descripción general

Descripción

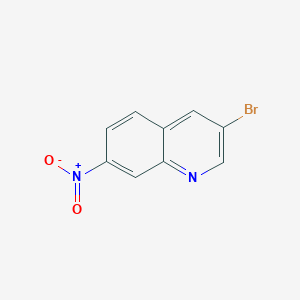

3-Bromo-7-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is used for research and development purposes .

Synthesis Analysis

Quinoline, the core structure of 3-Bromo-7-nitroquinoline, has been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . A copper-catalyzed synthesis of 3-nitroquinolines from nitro-olefins and anthranils has also been reported .

Molecular Structure Analysis

The molecular structure of 3-Bromo-7-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including classical synthesis protocols and more modern techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Physical And Chemical Properties Analysis

3-Bromo-7-nitroquinoline has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

3-Bromo-7-nitroquinolina: ha demostrado ser prometedora en la investigación del cáncer. Los derivados de quinolina son conocidos por poseer un amplio espectro de respuestas biológicas, incluidas las propiedades anticancerígenas . Específicamente, compuestos como la 5,7-dibromo-8-hidroxiquinolina han demostrado un potencial anticancerígeno significativo contra varias líneas celulares, lo que indica que compuestos similares de bromo-nitroquinolina también pueden tener un valor terapéutico en este campo .

Propiedades antioxidantes

El andamiaje de quinolina es parte de varios agentes terapéuticos debido a sus capacidades antioxidantes . La presencia del grupo nitro en This compound podría potencialmente mejorar estas propiedades, convirtiéndola en un compuesto valioso para la investigación de enfermedades relacionadas con el estrés oxidativo.

Aplicaciones antiinflamatorias

Los derivados de quinolina también se exploran por sus efectos antiinflamatorios. Por ejemplo, los compuestos sintetizados a partir de 7-bromo-4-cloro-3-nitroquinolina han mostrado una excelente inhibición de mPGES-1, un marcador de inflamación, con alta selectividad . Esto sugiere que This compound podría ser instrumental en el desarrollo de nuevos medicamentos antiinflamatorios.

Efectos antimicrobianos y antituberculosos

Los análogos estructurales de This compound se han utilizado en la síntesis de compuestos con actividades antimicrobianas y antituberculosas . La investigación en esta área podría conducir al desarrollo de nuevos tratamientos para infecciones bacterianas, incluidas las cepas resistentes a los medicamentos.

Investigación antiviral

Los derivados de quinolina se han identificado como posibles agentes anti-SARS-CoV-2 debido a sus propiedades antivirales . La investigación sobre This compound podría ampliar el arsenal de compuestos disponibles para el desarrollo de tratamientos contra diversas infecciones virales.

Desarrollo de medicamentos cardiovasculares

El núcleo de quinolina está presente en varios medicamentos cardiovasculares. La estructura única de This compound puede ofrecer nuevas vías para crear compuestos que pueden modular las funciones cardiovasculares, lo que podría conducir a tratamientos novedosos para enfermedades cardíacas .

Agentes neuroprotectores

Los compuestos con una base de quinolina se han estudiado por sus efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de trastornos neurodegenerativos. La modificación de This compound podría arrojar nuevas ideas sobre el tratamiento de enfermedades como el Alzheimer y el Parkinson .

Química sintética y síntesis verde

Por último, This compound juega un papel significativo en la química sintética, particularmente en los enfoques de síntesis verde. Sus derivados se sintetizan utilizando catalizadores reutilizables ecológicos y seguros, lo que contribuye a procesos químicos más sostenibles .

Safety and Hazards

When handling 3-Bromo-7-nitroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of accidental release, measures such as removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are suggested .

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are essential in drug discovery and medicinal chemistry . The synthesis of quinoline derivatives is an active area of research, with a focus on developing greener and more sustainable chemical processes . The synthesis of 3-Bromo-7-nitroquinoline and its derivatives could be a part of this ongoing research.

Análisis Bioquímico

Biochemical Properties

3-Bromo-7-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-Bromo-7-nitroquinoline and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways in which it is involved .

Additionally, 3-Bromo-7-nitroquinoline has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a crucial role in the phosphorylation of proteins. This binding can modulate the activity of the kinases, leading to alterations in cellular signaling cascades .

Cellular Effects

The effects of 3-Bromo-7-nitroquinoline on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. This effect is mediated through the activation of caspases, which are proteases that play a key role in the execution of apoptosis .

Moreover, 3-Bromo-7-nitroquinoline influences cell signaling pathways by modulating the activity of key signaling molecules such as mitogen-activated protein kinases (MAPKs). This modulation can lead to changes in gene expression, affecting cellular processes such as proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, 3-Bromo-7-nitroquinoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of cytochrome P450, 3-Bromo-7-nitroquinoline can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell .

Additionally, 3-Bromo-7-nitroquinoline can interact with DNA, leading to changes in gene expression. This interaction can occur through the binding of the compound to specific DNA sequences, thereby affecting the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-7-nitroquinoline have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that 3-Bromo-7-nitroquinoline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to 3-Bromo-7-nitroquinoline in in vitro studies has demonstrated sustained inhibition of enzyme activity and persistent changes in gene expression. In in vivo studies, the compound has been shown to have prolonged effects on cellular function, including sustained inhibition of tumor growth in animal models .

Dosage Effects in Animal Models

The effects of 3-Bromo-7-nitroquinoline vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects while still exerting its biochemical effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, 3-Bromo-7-nitroquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical effect. Beyond this threshold, increasing the dosage does not proportionally increase the effect but rather leads to adverse effects .

Metabolic Pathways

3-Bromo-7-nitroquinoline is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of various substrates . Additionally, 3-Bromo-7-nitroquinoline can influence metabolic flux by altering the levels of metabolites involved in key biochemical pathways .

The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is involved in redox reactions. This interaction can affect the overall redox balance within the cell, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Bromo-7-nitroquinoline is transported and distributed through interactions with transporters and binding proteins. For instance, the compound can bind to albumin, a protein that facilitates its transport in the bloodstream . Additionally, 3-Bromo-7-nitroquinoline can interact with membrane transporters, which mediate its uptake into cells .

The localization and accumulation of 3-Bromo-7-nitroquinoline within specific tissues can influence its biochemical effects. For example, higher concentrations of the compound in the liver can lead to more pronounced effects on hepatic enzymes and metabolic pathways .

Subcellular Localization

The subcellular localization of 3-Bromo-7-nitroquinoline plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and affect gene expression . Additionally, 3-Bromo-7-nitroquinoline can localize in the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Targeting signals and post-translational modifications can direct 3-Bromo-7-nitroquinoline to specific subcellular compartments. For instance, phosphorylation of the compound can enhance its localization to the nucleus, thereby increasing its effects on gene expression .

Propiedades

IUPAC Name |

3-bromo-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAPLHYFQYRMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

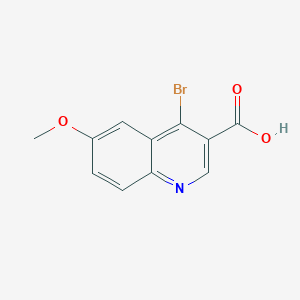

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

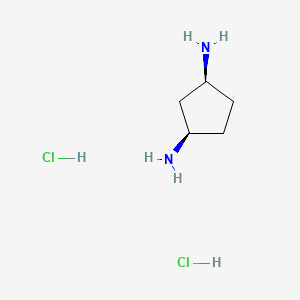

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)